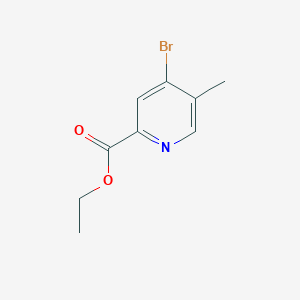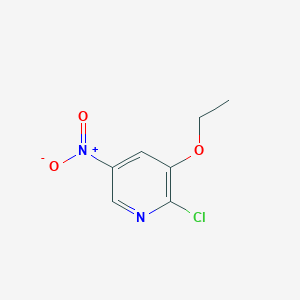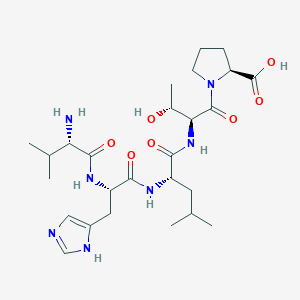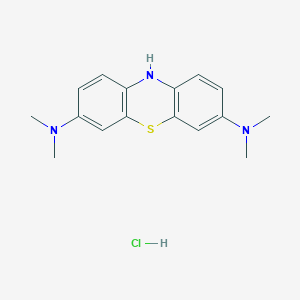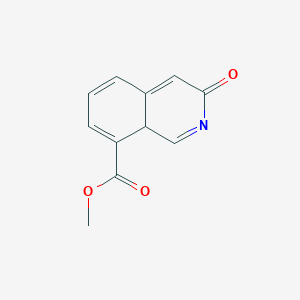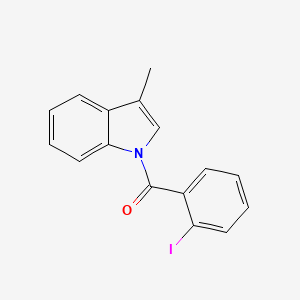
(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone is a compound that features both an iodophenyl group and an indole moiety. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry. The presence of the iodophenyl group adds to the compound’s reactivity and potential for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone involves the intramolecular Mizoroki–Heck reaction. This reaction is typically carried out in an aqueous medium using palladium catalysts. The reaction conditions include the use of palladium acetate (Pd(OAc)2) as the catalyst and a base such as triethylamine. The reaction proceeds under mild conditions, producing a conjugated cyclic compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the Mizoroki–Heck reaction for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The indole moiety can undergo oxidation to form various oxidized derivatives, while reduction reactions can modify the indole ring structure.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Triethylamine or potassium carbonate.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce indole-2-carboxylic acid derivatives.
Scientific Research Applications
(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone has several applications in scientific research:
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone involves its interaction with molecular targets through its indole moiety. Indole derivatives typically bind to various receptors and enzymes, influencing biological pathways. The iodophenyl group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with significant biological activities.
2-Iodoaniline: Contains the iodophenyl group but lacks the indole moiety.
3-Methylindole: Similar indole structure but without the iodophenyl group.
Uniqueness
(2-Iodophenyl)(3-methyl-1H-indol-1-yl)methanone is unique due to the combination of the iodophenyl and indole groups, which confer distinct reactivity and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H12INO |
|---|---|
Molecular Weight |
361.18 g/mol |
IUPAC Name |
(2-iodophenyl)-(3-methylindol-1-yl)methanone |
InChI |
InChI=1S/C16H12INO/c1-11-10-18(15-9-5-3-6-12(11)15)16(19)13-7-2-4-8-14(13)17/h2-10H,1H3 |
InChI Key |
JVHLCBNMWHUBDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-](/img/structure/B12338946.png)
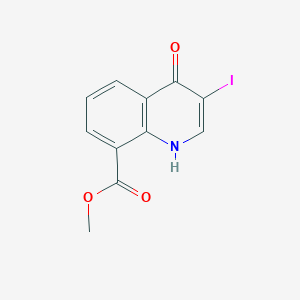

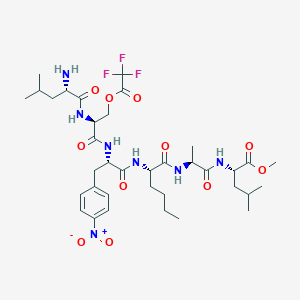
![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)
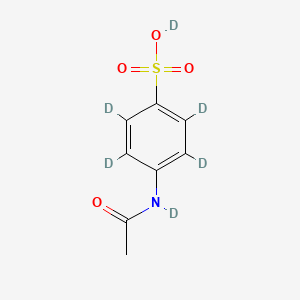
![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
